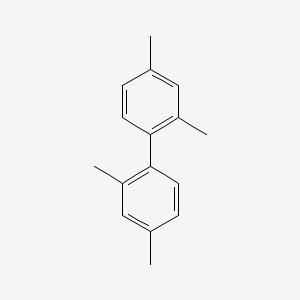
1,1'-Biphenyl, 2,2',4,4'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- is an organic compound with the molecular formula C16H18 and a molecular weight of 210.3141 g/mol . It is a derivative of biphenyl, where four methyl groups are substituted at the 2, 2’, 4, and 4’ positions. This compound is known for its unique structural properties and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- typically involves the alkylation of biphenyl with methyl groups. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst, nitration using HNO3 and H2SO4.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Similar structure with methyl groups at different positions.
3,3’,5,5’-Tetramethyl-1,1’-biphenyl: Another isomer with methyl groups at the 3 and 5 positions.
Uniqueness
1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .
Eigenschaften
CAS-Nummer |
3976-36-1 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18/c1-11-5-7-15(13(3)9-11)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
PZCRCGZQRHMEDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B14152780.png)
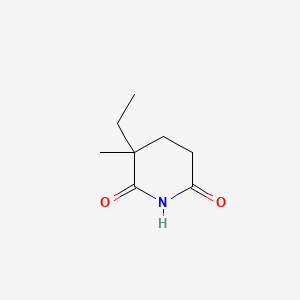
![1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14152787.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide](/img/structure/B14152791.png)
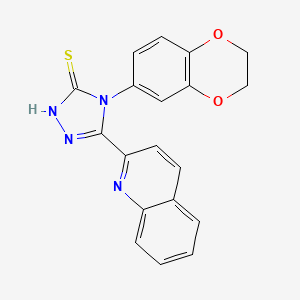
![Ethyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B14152799.png)
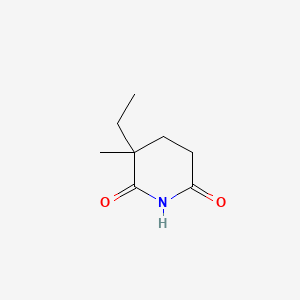
![Thieno[3,2-b]pyridine-5-carbonitrile](/img/structure/B14152816.png)
![N-[4-(4-Chlorophenyl)-3-[2-(4-morpholinyl)ethyl]-2(3H)-thiazolylidene]-2,4-dimethylbenzenamine](/img/structure/B14152818.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14152825.png)
![2-Methyl-3,3-bis(methylsulfanyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14152829.png)

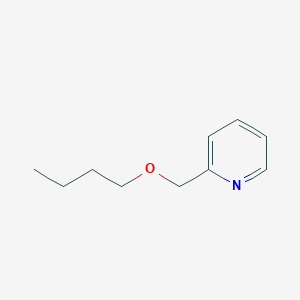
![1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone](/img/structure/B14152862.png)
